molecular formula C7H16Si B1581925 1,1-Dimethylsilacyclohexane CAS No. 4040-74-8

1,1-Dimethylsilacyclohexane

Cat. No. B1581925
CAS RN: 4040-74-8
M. Wt: 128.29 g/mol
InChI Key: VPVXTYYXTKCTPM-UHFFFAOYSA-N
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Description

1,1-Dimethylsilacyclohexane, also known as Cyclopentamethylenedimethylsilane, is a chemical compound with the formula C7H16Si . Its molecular weight is 128.2874 .


Molecular Structure Analysis

The molecular structure of 1,1-Dimethylsilacyclohexane consists of a six-membered ring with one silicon atom and two methyl groups attached to the silicon atom . The 3D structure can be viewed using specific software .

Scientific Research Applications

  • Base-catalyzed diborylation of alkynes

    • Application: This process involves the synthesis of cis-bis(boryl)alkenes from various alkynes .
    • Method: The method is efficient, transition-metal free, and practical. It uses a catalytic amount of K2CO3 under mild conditions .
    • Results: Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .
  • Synthetic modifications and applications of multifunctional PAMAM dendritic composites

    • Application: The research focuses on the synthesis of organic/inorganic hybrids of poly (amidoamine) dendrimers and their potential applications in various fields .
    • Method: The method involves functionalizing PAMAM to meet the prospective needs of modern scientific research .
    • Results: The applications span across biomedical and non-biomedical areas, including controlled agrochemical release, catalysis, wastewater treatment, imaging, biosensors, etc .
  • Synthesis of various 1,3-dienals or 1,3-dienones

    • Application: The research discusses a strategy toward the synthesis of various 1,3-dienals or 1,3-dienones between diazo compounds and furans .
    • Method: The method features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .
    • Results: The strategy is applicable in both intramolecular and intermolecular protocols .

properties

IUPAC Name

1,1-dimethylsilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVXTYYXTKCTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063276
Record name Silacyclohexane, 1,1-dimethyl-
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Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethylsilacyclohexane

CAS RN

4040-74-8
Record name 1,1-Dimethylsilacyclohexane
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Record name 1,1-Dimethyl-1-silacyclohexane
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Record name Cyclopentamethylenedimethylsilane
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Record name Silacyclohexane, 1,1-dimethyl-
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Record name Silacyclohexane, 1,1-dimethyl-
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Record name 1,1-dimethylsilacyclohexane
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Record name 1,1-DIMETHYL-1-SILACYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
R Benkeser, S Smith, J Noe - The Journal of Organic Chemistry, 1968 - ACS Publications
(7) On the supposition that IX might be dehydrohalogenated under the reaction conditions to form 1, 1-dimethoxysila-2-cyclohexene, we subjected l, l-dichlorosila-2-cyclohexene to …
Number of citations: 11 pubs.acs.org
R FESSENDEN, FJ FREENOR - The Journal of Organic …, 1961 - ACS Publications
The 3-chloro derivative was easily identified by its high reactivity. Its peak in the gas chromatogram disappeared after the mixture of chlorination products was treated with water, ethanol …
Number of citations: 12 pubs.acs.org
RJ Ouelette - Journal of the American Chemical Society, 1974 - ACS Publications
Thestructure and steric energies of silacyclohexane and the various methylsilacyclohexanes have been calculated by force field methods. Silacyclohexane is predicted to exist in a …
Number of citations: 11 pubs.acs.org
SD SMITH - 1967 - search.proquest.com
A STUDY OF THE CHEMISTRY OF CYCLIC ORGANOSILICON COMPOUNDS AND a -CHLOROSILANES AT hes is S ubm itted tothe F acu lt Page 1 A STUDY OF THE CHEMISTRY …
Number of citations: 2 search.proquest.com
C Tamborski, H Rosenberg - The Journal of Organic Chemistry, 1960 - ACS Publications
1, 1-Disubstituted-silacyclohexanes were prepared by the reaction of 1, l-dichlorosilacvclohexane with an alkvl-or aryllithium compound. Attempts to effect cyclization of 1, 5-…
Number of citations: 21 pubs.acs.org
SV Kirpichenko, E Kleinpeter… - Journal of Physical …, 2010 - Wiley Online Library
The first conformational analysis of 3‐silathiane and its C‐substituted derivatives, namely, 3,3‐dimethyl‐3‐silathiane 1, 2,3,3‐trimethyl‐3‐silathiane 2, and 2‐trimethylsilyl‐3,3‐dimethyl‐…
Number of citations: 16 onlinelibrary.wiley.com
R Fessenden, M Coon - The Journal of Organic Chemistry, 1961 - ACS Publications
Organodilithium compounds have been success-fully employed for the preparation of sila-heteroeyclic compounds, 2 such as 10, 10-dimethylphenoxasilin (I). 3 However, …
Number of citations: 13 pubs.acs.org
SS Washburne, JB Simolike - Journal of Organometallic Chemistry, 1974 - Elsevier
The title reaction proceeds in dichloromethane with a pseudo-first-order rate constant of 1.19 x 10 − 3 sec − , 5000 times faster than the reaction of trityl fluoroborate with tetraethylsilane, …
Number of citations: 8 www.sciencedirect.com
JM White, WY Tham, AJ Green - Acta Crystallographica Section C …, 1996 - scripts.iucr.org
The asymmetric unit of the title structure, 1,1-dimethyl-1-silacyclohexane-3,4-diyl bis(4-nitrobenzoate), consists of four independent C21H22N2O8Si molecules which show only minor …
Number of citations: 1 scripts.iucr.org
VM Vdovin, NS Nametkin, KS Pushchevaya… - Bulletin of the Academy …, 1963 - Springer
1-(Chloromethyl)-1-methylsilacyclopentane was synthesized from dichloro(chloromethyl)methylsilane and tetramethylene bis(magnesium bromide). 2. 1-(Chloromethyl)-1-…
Number of citations: 2 link.springer.com

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